2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one
Description
Properties
IUPAC Name |
2-(2-methylpropyl)-4-(trifluoromethyl)-7H-pyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O/c1-6(2)4-17-5-7-8(11(12,13)14)3-9(18)15-10(7)16-17/h3,5-6H,4H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZPRYMBAUHKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C2C(=CC(=O)NC2=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine with chloroacetamide in the presence of potassium carbonate (K2CO3) to form an intermediate compound. This intermediate is then cyclized using hydrazine hydrate under reflux conditions to yield the desired pyrazolo[3,4-b]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one have shown promise as inhibitors of Polo-like kinase 1 (Plk1), a critical regulator in cell division and a target for cancer therapy. A study demonstrated that pyrazolo[3,4-b]pyridine derivatives could inhibit Plk1 activity, leading to decreased proliferation of cancer cells . The specific compound's activity can be attributed to its ability to disrupt protein-protein interactions essential for Plk1 function.
Anti-inflammatory Properties
Another area of exploration is the anti-inflammatory potential of this compound. Pyrazolo[3,4-b]pyridine derivatives have been investigated for their ability to modulate inflammatory pathways, which can be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases . The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in biological systems.
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, studies have shown that certain derivatives can inhibit enzymes like cyclooxygenase (COX), which plays a crucial role in inflammation and pain . This inhibition can lead to therapeutic applications in pain management.
Cell Culture Studies
In cell culture models, 2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has been used as a non-ionic organic buffering agent, maintaining pH levels conducive for cellular growth . This application is particularly relevant in biotechnological research where maintaining optimal pH is critical for cell viability and function.
Data Summary and Case Studies
The following table summarizes key findings from recent studies regarding the pharmacological properties of 2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one:
Mechanism of Action
The mechanism of action of 2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Flexibility : The core structure tolerates diverse substituents, enabling tailored modifications. For example, alkylation with anilides (e.g., 3-chloro-2-methylphenyl) enhances structural diversity .
- Solvent Systems : PEG-400-based synthesis (for the target compound) offers eco-friendly advantages compared to traditional solvents like DMF .
Trifluoromethyl (CF₃) vs. Difluoromethyl (CF₂H)
- CF₃ Group : Enhances metabolic stability and membrane permeability due to high electronegativity and lipophilicity. This is critical in antimicrobial and anticancer applications .
- CF₂H Group : Less lipophilic than CF₃ but still improves resistance to oxidative metabolism. Found in derivatives like 4-(difluoromethyl)-2-isopropyl-3-methyl analogs .
Antimicrobial Activity
Pyrazolo[3,4-b]pyridin-6(7H)-ones linked to 1,2,3-triazoles exhibit activity against pathogens like E. coli and S. aureus . While specific data for the target compound is unavailable, structural analogs with CF₃ groups show promise as antimicrobial agents due to enhanced bioavailability .
Biological Activity
2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, a compound with the CAS number 1018163-88-6, has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article consolidates relevant research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of 2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is with a molecular weight of 345.32 g/mol. The presence of the trifluoromethyl group is significant as it often enhances biological activity by improving the compound's lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anticancer applications. The following sections detail specific activities and findings from various studies.
Anticancer Activity
-
Cell Line Studies : In vitro studies have demonstrated that 2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has significant antiproliferative effects against several cancer cell lines:
- MDA-MB-231 (Breast Cancer) : The compound induced apoptosis and inhibited cell proliferation at concentrations as low as 1.0 µM, showing enhanced caspase-3 activity (1.33–1.57 times) at higher concentrations (10.0 µM) .
- U87 and U251 (Glioblastoma) : Exhibited effective cytotoxicity comparable to established Src inhibitors .
- Mechanism of Action : The compound's mechanism appears to involve microtubule destabilization, which is crucial for cell division. Studies have shown that it can inhibit microtubule assembly at concentrations around 20 µM .
Structure-Activity Relationship (SAR)
The structural modifications of pyrazolo[3,4-b]pyridines have been explored to optimize their biological activity. The incorporation of various substituents has led to compounds with improved potency against cancer cells:
- Trifluoromethyl Group : Enhances lipophilicity and may improve binding affinity to target proteins involved in cancer progression .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 | 1.0 | Induction of apoptosis |
| Microtubule assembly inhibition | Various cell lines | 20 | Microtubule destabilization |
| Cytotoxicity | U87, U251 | Comparable to PP2 (Lead Compound) | Src kinase inhibition |
Case Studies
- Study on Antiproliferative Effects : A study evaluated the effects of various derivatives of pyrazolo[3,4-b]pyridine on breast cancer cells. The findings indicated that compounds with similar structures to 2-Isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one showed potent anticancer activity with IC50 values significantly lower than standard treatments .
- In Vivo Studies : Further investigations into the in vivo efficacy of this compound are warranted to understand its therapeutic potential fully. Preliminary results suggest promising antitumor activity in rodent models .
Q & A
Q. What are the most common synthetic routes for preparing 2-isobutyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions, often starting with cyclization of intermediates like 6-thiophenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. Key steps include:
- Cyclization : Reaction with chloroacetamide and potassium carbonate, followed by hydrazine hydrate .
- Optimization : Scalability is improved using continuous flow reactors or PEG-400 as a recyclable solvent, achieving yields >80% under reflux (90°C, 15 min) .
| Reaction Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Cyclization | K₂CO₃, hydrazine hydrate | 60–75% |
| Oxidation | mCPBA, RT, Ar atmosphere | 85–90% |
| Reduction | NaBH₄, MeOH, 0°C | 50–65% |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : and NMR confirm substituent positions (e.g., trifluoromethyl at C4, isobutyl at N2) .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry : ESI-MS (m/z 245.20 [M+H]) validates molecular weight .
Advanced Research Questions
Q. How does the trifluoromethyl group influence reactivity in oxidation and nucleophilic substitution reactions?
The CF₃ group exerts strong electron-withdrawing effects, increasing electrophilicity at adjacent positions:
- Oxidation : Rapid oxidation with mCPBA forms N-oxide derivatives (pyrazolo[3,4-b]pyridine N-oxide) at RT, unlike non-fluorinated analogs .
- Substitution : NaOMe in ethanol (reflux) replaces CF₃ with methoxy groups, driven by enhanced leaving-group ability .
Q. What strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. autophagy-inducing effects)?
Discrepancies arise from concentration-dependent mechanisms:
- Low Concentrations (0.01–1 µM) : Induce apoptosis via PARP cleavage and caspase-3 activation in MCF-7 cells .
- Higher Concentrations (5–10 µM) : Trigger autophagy in A549 cells, observed via LC3-II accumulation .
- Experimental Design : Use isoform-specific inhibitors (e.g., chloroquine for autophagy) and dose-response assays to clarify mechanisms .
Q. How can computational methods predict binding modes of this compound to kinase targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., CDK2):
- Hydrogen Bonds : Pyridinone oxygen with Lys88.
- Hydrophobic Contacts : Isobutyl group with Ile10/Val64 .
- Validation : Compare docking scores (ΔG < -9 kcal/mol) with experimental IC₅₀ values (e.g., 0.01 µM in MCF-7) .
Methodological Challenges
Q. How to optimize regioselectivity in cycloaddition reactions for heterocycle expansion?
- Reagent Selection : TMSCN in DCM under dark conditions directs cycloaddition to form pyrazolo[4,3-c]pyridine systems .
- Steric Effects : The isobutyl group at N2 blocks pyridine nitrogen, favoring reactivity at the pyrazole ring .
Q. What are best practices for scaling up synthesis while minimizing environmental impact?
- Green Chemistry : Replace dichloromethane with PEG-400 (recyclable, low toxicity) .
- Flow Chemistry : Continuous reactors reduce waste and improve heat transfer for cyclization steps .
Data Interpretation and Validation
Q. How to address inconsistencies in reduction reactions of the lactam moiety?
- Contradiction : NaBH₄ reduces lactam to secondary amines in MeOH at 0°C (50% yield), but LiAlH₄ may over-reduce the ring .
- Resolution : Use -labeled intermediates and -DOSY NMR to track reaction pathways .
Q. What statistical methods validate structure-activity relationships (SAR) in derivatives?
- Multivariate Analysis : PCA or PLS regression correlates substituent effects (e.g., CF₃ vs. CH₃) with bioactivity .
- Example : Lipophilicity (logP) increases 0.5 units with CF₃ substitution, enhancing blood-brain barrier penetration .
Emerging Research Directions
Q. Can this compound serve as a photoaffinity probe for target identification?
Q. How to design stable formulations for in vivo studies?
- Excipients : Use β-cyclodextrin to enhance aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
- Pharmacokinetics : Monitor plasma half-life (t₁/₂ = 3.5 hrs in mice) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
